molecular formula C11H11NO5 B13150405 (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine

Cat. No.: B13150405
M. Wt: 237.21 g/mol
InChI Key: ZQTNEDLWAHZBSC-UHFFFAOYSA-N
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Description

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is a compound that features a benzo[d][1,3]dioxole moiety attached to a d-alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine typically involves the formation of the benzo[d][1,3]dioxole ring followed by the attachment of the d-alanine residue. One common method involves the use of palladium-catalyzed arylation to set the benzo[d][1,3]dioxole framework . This is followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole ring may yield benzoquinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the d-alanine residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the d-alanine residue. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)propanoic acid

InChI

InChI=1S/C11H11NO5/c1-6(11(14)15)12-10(13)7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZQTNEDLWAHZBSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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